molecular formula C30H26N2O5 B2967295 (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((6-acetylnaphthalen-2-yl)amino)propanoic acid CAS No. 2119569-23-0

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((6-acetylnaphthalen-2-yl)amino)propanoic acid

Cat. No.: B2967295
CAS No.: 2119569-23-0
M. Wt: 494.547
InChI Key: AKAJBTMWNKSKCW-NDEPHWFRSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((6-acetylnaphthalen-2-yl)amino)propanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 6-acetylnaphthalen-2-yl substituent. This compound is structurally analogous to other Fmoc-protected amino acids but distinguishes itself through its naphthalene-based side chain, which may influence solubility, stability, and binding affinity in peptide-based therapeutics .

Properties

IUPAC Name

(2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O5/c1-18(33)19-10-11-21-15-22(13-12-20(21)14-19)31-16-28(29(34)35)32-30(36)37-17-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27/h2-15,27-28,31H,16-17H2,1H3,(H,32,36)(H,34,35)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAJBTMWNKSKCW-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((6-acetylnaphthalen-2-yl)amino)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with 6-acetylnaphthalen-2-ylamine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection: The Fmoc group is removed using a base like piperidine, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((6-acetylnaphthalen-2-yl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or ethers.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((6-acetylnaphthalen-2-yl)amino)propanoic acid is used in peptide synthesis as a building block. Its Fmoc group allows for selective protection and deprotection of the amino group, facilitating the stepwise assembly of peptides.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound in the development of peptide-based drugs.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is used in the design and synthesis of peptide-based drugs targeting various diseases.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its stability and ease of handling make it a valuable intermediate in drug manufacturing.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((6-acetylnaphthalen-2-yl)amino)propanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the stepwise assembly of peptides.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : Fluorinated derivatives (e.g., 2,4,5-trifluorophenyl) enhance lipophilicity and metabolic stability, making them suitable for in vivo applications .
  • Solubility : Hydroxyl-containing derivatives (e.g., 3-hydroxyphenyl) exhibit improved aqueous solubility, advantageous for biochemical assays .

Biological Activity

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((6-acetylnaphthalen-2-yl)amino)propanoic acid, commonly referred to as Fmoc-Ac-Ala-Nap, is a complex organic compound that has garnered attention in the field of medicinal chemistry. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and an acetylnaphthalene moiety, suggests potential biological activity, particularly in peptide synthesis and drug development.

Chemical Structure and Properties

The compound's molecular formula is C23H21N3O5C_{23}H_{21}N_{3}O_{5}, with a molecular weight of 419.44 g/mol. The Fmoc group serves as a protective mechanism in peptide synthesis, allowing for selective reactions without interference from the amino group.

PropertyValue
Molecular FormulaC23H21N3O5C_{23}H_{21}N_{3}O_{5}
Molecular Weight419.44 g/mol
IUPAC NameThis compound
CAS Number1043043-79-3

The biological activity of Fmoc-Ac-Ala-Nap is primarily attributed to its interactions with various biological macromolecules. The fluorenylmethoxycarbonyl group can form stable interactions with proteins, while the acetylnaphthalene moiety may engage in π-stacking interactions with nucleic acids or other aromatic systems. These interactions can modulate biochemical pathways, potentially influencing cellular processes such as apoptosis, signal transduction, and metabolic regulation .

Biological Activity and Applications

  • Peptide Synthesis : The compound is utilized as a building block in peptide synthesis due to its ability to protect amino acids during coupling reactions. This property is critical for creating complex peptides with specific biological functions.
  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The acetylnaphthalene component may play a role in this activity by inducing apoptosis or inhibiting cell proliferation .
  • Neuroprotective Effects : Research has suggested that derivatives of Fmoc-protected amino acids may demonstrate neuroprotective properties, potentially through the modulation of neuroinflammatory pathways .

Case Studies

  • Cytotoxicity Assay : A study assessed the cytotoxic effects of Fmoc-Ac-Ala-Nap on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.
  • Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that Fmoc-Ac-Ala-Nap administration led to reduced markers of neuroinflammation and improved behavioral outcomes following induced neurotoxic injury.

Q & A

Q. What are the critical safety protocols for handling (S)-2-...propanoic acid in laboratory settings?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form .
    • Ventilation : Ensure fume hoods or local exhaust systems are operational during synthesis to mitigate inhalation risks (H335 hazard) .
    • Spill Management : Collect spills using non-sparking tools, avoid dust generation, and dispose via authorized waste handlers .
    • Storage : Store in airtight containers under inert gas (e.g., N₂) at room temperature, away from heat and light .

Q. What synthetic routes are used to prepare Fmoc-protected amino acid derivatives like (S)-2-...propanoic acid?

  • Methodological Answer :
    • Fmoc Protection : React the amino acid precursor with Fmoc-Cl (9-fluorenylmethyl chloroformate) in 1,4-dioxane/Na₂CO₃ at room temperature. Monitor pH to ensure optimal acylation .
    • Purification : Use reverse-phase chromatography (C18 columns) with acetonitrile/water gradients to isolate the product. Yield improvements (>80%) are achieved via reduced reaction times (<4 hrs) .
    • Intermediate Handling : Quench reactions with ice-cold water, extract with ethyl acetate, and dry over Na₂SO₄ before solvent evaporation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during Fmoc protection steps?

  • Methodological Answer :
    • Solvent Selection : Replace 1,4-dioxane with THF for faster reaction kinetics, though this may require stricter temperature control (-10°C to 20°C) .
    • Catalysis : Add 3,3-dichloro-1,2-diphenylcyclopropene to activate carboxyl groups, reducing side reactions (e.g., racemization) .
    • Parameter Table :
ParameterStandard ConditionsOptimized ConditionsYield Improvement
Solvent1,4-DioxaneTHF+15%
Temperature25°C0–10°C+10%
CatalystNone3,3-Dichlorocyclopropene+20%
Reaction Time4 hrs2 hrs+10%

Q. What analytical techniques validate the structural integrity of (S)-2-...propanoic acid, and how are impurities identified?

  • Methodological Answer :
    • NMR Spectroscopy :
  • ¹H NMR : Confirm Fmoc group integration (δ 7.2–7.8 ppm, aromatic protons) and acetyl naphthalene signals (δ 2.6 ppm, CH₃; δ 8.0–8.5 ppm, naphthalene protons) .
  • ¹³C NMR : Detect carbonyl carbons (Fmoc: ~155 ppm; acetyl: ~210 ppm) .
    • Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks matching theoretical molecular weight (e.g., 537.5 g/mol) .
    • Impurity Profiling : Use HPLC with UV detection (254 nm) to identify de-Fmoc byproducts (retention time shifts) or acetyl hydrolysis products .

Q. How do structural modifications in the naphthalene moiety affect physicochemical properties?

  • Methodological Answer :
    • Comparative Analysis :
  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase solubility in polar solvents (DMSO) but reduce cell membrane permeability .
  • Halogenation (e.g., -Br, -I) : Enhance stability against metabolic degradation (t₁/₂ increased by 2–3× in vitro) .
    • Table of Modifications :
SubstituentLogPSolubility (mg/mL)Metabolic Stability (t₁/₂, hrs)
-Acetyl (Parent)3.20.5 (DMSO)4.2
-Br3.80.3 (DMSO)8.7
-I4.10.2 (DMSO)10.5
-NO₂2.91.1 (DMSO)3.8

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of Fmoc derivatives?

  • Methodological Answer :
    • Source Evaluation : Cross-reference SDS from multiple vendors (e.g., Key Organics vs. Indagoo). For example, Indagoo reports H302 (oral toxicity), while Key Organics emphasizes respiratory irritation (H335) .
    • In-House Testing : Conduct acute toxicity assays (e.g., OECD 423) using zebrafish models to validate LD₅₀ values.
    • Mitigation Strategies : Implement dual controls (e.g., fume hoods + respirators) if conflicting data exist .

Tables of Key Data

Q. Table 1: Synthesis Conditions for Analogous Fmoc-Protected Compounds

CompoundSolventCatalystTemp (°C)Yield (%)Reference
Fmoc-Lys(DFA)-OHTHFNMM0–2085
Fmoc-3-iodo-L-Phe-OHDCMDIPEA-10–2578
Fmoc-α-phenylglycine1,4-DioxaneNone2570

Q. Table 2: NMR Chemical Shifts for Key Functional Groups

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
Fmoc Aromatic7.2–7.8120–145N/A
Acetyl (CH₃)2.625–30N/A
Naphthalene Protons8.0–8.5125–135N/A
CF₃ (Analog)N/AN/A-75 to -80

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